molecular formula C18H21ClN2O B2802800 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol CAS No. 95125-91-0

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol

Cat. No.: B2802800
CAS No.: 95125-91-0
M. Wt: 316.83
InChI Key: VPULMRMPHWSSHF-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.

Mode of Action

Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound . This suggests that this compound may have similar pharmacokinetic properties, which would impact its bioavailability.

Result of Action

Given the broad range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol typically involves the reaction of 3-chlorophenylpiperazine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A related compound with similar structural features.

    1-(4-Chlorophenyl)piperazine: Another piperazine derivative with comparable properties.

Uniqueness

2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c19-16-7-4-8-17(13-16)21-11-9-20(10-12-21)14-18(22)15-5-2-1-3-6-15/h1-8,13,18,22H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPULMRMPHWSSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333217
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

95125-91-0
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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